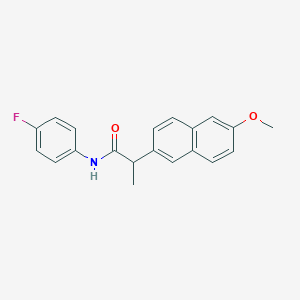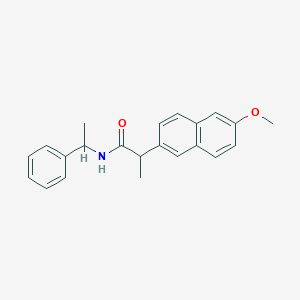
1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone
Übersicht
Beschreibung
Chemical Reactions Analysis
Chemical reactions involving “1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone” would depend on the conditions and reagents used. Unfortunately, specific details about the chemical reactions of this compound are not available in the current resources .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties of “this compound” are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions :
- The compound is used in the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines, with a focus on reaction mechanisms and yields (Walter, 1994).
- It serves as a precursor for synthesizing various N,O- and N,N-heterocycles, demonstrating its versatility in organic chemistry (Moskvina, Shilin, & Khilya, 2015).
Pharmaceutical Applications :
- Derivatives of this compound exhibit potential anti-inflammatory properties, as shown in studies using animal models (Karande & Rathi, 2017).
- It's also used in the synthesis of compounds with antimicrobial properties, indicating its utility in developing new antibiotics (Patel, Nimavat, Vyas, & Patel, 2011).
- Specific derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, highlighting its importance in antiviral research (Che, Liu, Tian, Hu, Chen, & Chen, 2015).
Analytical and Material Sciences :
- The compound is studied for its vibrational and structural properties, offering insights into molecular docking and interactions, which are crucial for drug design and material science applications (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).
- In the field of catalysis, it has been used in microwave-assisted manganese(III) acetate-based oxidative cyclizations, demonstrating its role in advanced synthetic methodologies (Curti, Crozet, & Vanelle, 2009).
Process Development and Pilot-Plant Synthesis :
- The compound plays a critical role in process development for the synthesis of pharmaceutical intermediates, as exemplified in the production of NK1-II inhibitor LY686017 (Kopach, Kobierski, Coffey, Alt, Zhang, Borghese, Trankle, Roberts, Moynihan, Lorenz, McNamara, Kissane, & Maguire, 2010).
Enantioselective Synthesis and Biotransformation :
- It is used in the enantioselective synthesis of chiral intermediates for antifungal agents, highlighting its application in chiral chemistry and biotransformation processes (Miao, Liu, He, & Wang, 2019).
Kinetic Studies :
- Kinetic and mechanism studies of its oxidation processes provide insights into its reactivity and stability, which are important for its handling and storage in various applications (Revkov, Voronina, & Perkel’, 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACHGLUJYSTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877403 | |
| Record name | ETHANONE, 1-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70877403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38488-19-6 | |
| Record name | ETHANONE, 1-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70877403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3S6WW4VL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353723.png)

![Methyl 4-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353740.png)
![Methyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353741.png)
![Dimethyl 5-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B353745.png)


![N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B353795.png)
![4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B353809.png)


![2-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B353818.png)
![Phenol, 2-[2-amino-6-(4-chlorophenyl)-4-pyrimidinyl]-](/img/structure/B353832.png)
![methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B353839.png)